molecular formula C8H8F3NO3S B1435305 Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester CAS No. 1435805-92-7

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester

Cat. No. B1435305
CAS RN: 1435805-92-7
M. Wt: 255.22 g/mol
InChI Key: MVENMYCJJVWWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester, also known as TFMOC, is a chemical compound widely used in scientific research applications. TFMOC is a versatile compound and is used in various fields such as organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is based on its ability to protect functional groups during chemical synthesis. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester acts as a protecting group for amines and alcohols by forming stable complexes with them. These complexes prevent the functional groups from reacting with other reagents during chemical synthesis. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester can be removed from the protected functional groups by treatment with a mild acid, such as trifluoroacetic acid.
Biochemical and Physiological Effects
Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester has no known biochemical or physiological effects in living organisms. It is a synthetic compound and is not found in nature. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is used only in laboratory experiments and is not used in any drugs or medications.

Advantages and Limitations for Lab Experiments

The advantages of using Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester in laboratory experiments are its versatility and stability. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is a versatile compound and can be used as a protecting group for a wide range of functional groups. It is also stable under a wide range of reaction conditions, making it a reliable reagent for chemical synthesis.
The limitations of using Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester in laboratory experiments are its toxicity and cost. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is a toxic compound and should be handled with care. It is also a relatively expensive reagent, which can limit its use in large-scale chemical syntheses.

Future Directions

There are several future directions for the use of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester in scientific research. One direction is the development of new protecting groups based on Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester. These protecting groups could have improved stability and selectivity, making them more useful in chemical synthesis.
Another direction is the use of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester in the synthesis of new compounds for pharmaceutical and medicinal applications. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester could be used as a building block for the synthesis of new drugs and medications with improved efficacy and safety profiles.
Conclusion
In conclusion, Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is a versatile compound widely used in scientific research applications. It is used as a protecting group for amines and alcohols during chemical synthesis and is a reliable reagent for the synthesis of various compounds. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester has no known biochemical or physiological effects in living organisms and is used only in laboratory experiments. The advantages of using Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester in laboratory experiments are its versatility and stability, while the limitations are its toxicity and cost. There are several future directions for the use of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester in scientific research, including the development of new protecting groups and the synthesis of new compounds for pharmaceutical and medicinal applications.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a protecting group for amines and alcohols during chemical synthesis. Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is also used as a reagent for the synthesis of various compounds, such as peptides, nucleotides, and carbohydrates.

properties

IUPAC Name

(4-cyanocyclohexen-1-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENMYCJJVWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C#N)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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